

Application Note: The BEM-Hydrazide Scaffold as a Multi-Modal Chemical Probe

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Compound of Interest

Compound Name: *3-Bromo-4-ethoxy-5-methoxybenzohydrazide*

CAS No.: 565172-99-8

Cat. No.: B2436807

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Compound: **3-Bromo-4-ethoxy-5-methoxybenzohydrazide** Probe Class: Pharmacophore Fragment & Nucleophilic Profiling Agent CAS: (Analogous to 90109-65-2 precursors) Version: 2.0 (High-Throughput Screening & Chemoproteomics Edition)[1][2][3]

Executive Summary: The "BEM" Advantage[2]

In the landscape of chemical biology, **3-Bromo-4-ethoxy-5-methoxybenzohydrazide** (hereafter referred to as Probe BEM-H) represents a high-value "privileged structure." [1][2] It is not merely a passive intermediate but a dual-function probe combining a specific kinase-privileged pharmacophore with a reactive nucleophilic warhead. [1][2]

This Application Note details the use of Probe BEM-H in two distinct research vectors:

- Fragment-Based Drug Discovery (FBDD): Exploiting the 3-bromo-4-alkoxy motif to probe hydrophobic pockets in tyrosine kinases (e.g., EGFR, VEGFR) and bacterial reductases (InhA). [1][2]
- Chemoproteomics: Utilizing the hydrazide tail to capture and profile carbonylated proteins and lipid peroxidation markers (e.g., 4-HNE) generated during oxidative stress. [1][2]

Chemical Logic & Mechanism of Action[4]

To use Probe BEM-H effectively, researchers must understand its structural "biologic":

A. The Pharmacophore (Head Group)

The 3-Bromo-4-ethoxy-5-methoxy phenyl ring is a proven scaffold in medicinal chemistry (reminiscent of Vandetanib and Combretastatin analogs).[1][2]

- 3-Bromo: Provides a halogen bond donor capability (σ -hole) targeting backbone carbonyls in the hinge region of kinases.[1][2]
- 4-Ethoxy: A hydrophobic clamp that fills the ATP-binding pocket's hydrophobic region II.[1][2]
- 5-Methoxy: Acts as a hydrogen bond acceptor, orienting the molecule within the active site. [1][2]

B. The Warhead (Tail Group)

The Benzohydrazide (-CONHNH₂) moiety serves as the "activatable" component.[1][2]

- Native State: A hydrogen-bond donor/acceptor capable of chelating metals (Mg²⁺, Zn²⁺) or binding to Ser/Cys residues in active sites.[1][2]
- Reactive State: A potent nucleophile at acidic pH, capable of forming stable hydrazones with aldehydes and ketones.[1]

Application I: Fragment-Based Screening for Kinase/Reductase Binding[1][2]

Objective: To determine the binding affinity of the BEM-H fragment against a target protein (e.g., EGFR or M. tuberculosis InhA) using Surface Plasmon Resonance (SPR).

Materials

- Ligand: Probe BEM-H (10 mM stock in DMSO).
- Target Protein: Recombinant EGFR kinase domain or InhA (biotinylated).[1][2]

- Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1][2]
- Instrument: Biacore 8K or equivalent SPR system.

Protocol: "Clean-Screen" Binding Assay[1][2]

- Sensor Chip Preparation:
 - Immobilize Streptavidin on a CM5 Series S sensor chip.[1][2]
 - Inject biotinylated Target Protein (10 µg/mL) over the active flow cell to reach a density of ~2000 RU.[1][2] Leave the reference cell as Streptavidin-only.[1][2]
- Solvent Correction:
 - Prepare a DMSO calibration curve (0.5% to 5% DMSO in Running Buffer) to correct for bulk refractive index changes, as BEM-H requires DMSO for solubility.
- Analyte Injection (Single Cycle Kinetics):
 - Dilute Probe BEM-H in Running Buffer to concentrations: 0, 10, 30, 100, 300, and 1000 µM.[1][2] Note: High concentrations are typical for fragment screening.[1]
 - Flow Rate: 30 µL/min.
 - Contact Time: 60 seconds.
 - Dissociation Time: 120 seconds.
- Data Analysis:
 - Double-reference subtract the data (Active – Reference – Buffer Blank).[1][2]
 - Fit to a 1:1 Steady-State Affinity model.[1][2]
 - Success Metric: A defined

in the low millimolar to high micromolar range (10 μ M – 2 mM) indicates a valid "hit," validating the BEM motif's engagement with the pocket.[2]

Application II: Chemoproteomic Profiling of Oxidative Stress[2]

Objective: Use Probe BEM-H to "fish" for carbonylated proteins (oxidative stress markers) in cell lysates. The hydrazide reacts with carbonyls to form a stable hydrazone, which can then be detected via MS or secondary antibody.[2]

Materials

- Cell Line: HeLa or HepG2 (treated with H₂O₂ to induce stress).[1][2]
- Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitor Cocktail.[1][2]
- Probe: Probe BEM-H (Biotinylated analog or use BEM-H followed by anti-benzohydrazide antibody; Alternative: Use BEM-H as a competition probe against a standard biotin-hydrazide).[1][2]
- Coupling Buffer: 100 mM Sodium Acetate, pH 5.5 (Acidic pH catalyzes hydrazone formation). [1][2]

Protocol: The "Shift-Label" Assay

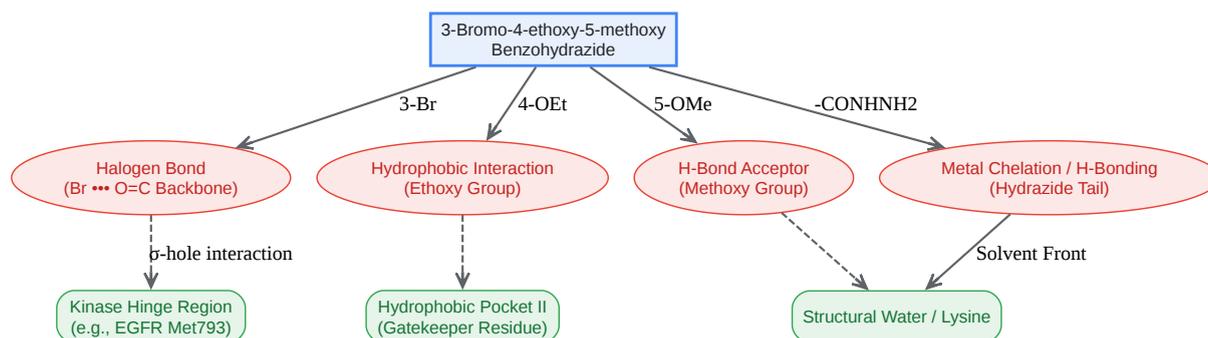
- Lysate Preparation:
 - Lyse cells and normalize protein concentration to 1 mg/mL.
 - Critical Step: Do not use Tris buffer, as primary amines can compete.[1][2] Use Phosphate or HEPES.[1][2]
- Probe Labeling:
 - Add Probe BEM-H to the lysate (Final concentration: 1 mM).[1][2]
 - Adjust pH to 5.5 using the Coupling Buffer (1:10 dilution).[1][2]

- Incubate at 37°C for 2 hours with gentle rotation.
- Stabilization (Optional but Recommended):
 - Add Sodium Cyanoborohydride (NaCNBH₃, 10 mM) to reduce the hydrazone C=N bond to a stable hydrazine C-NH bond.[\[1\]](#)[\[2\]](#) Incubate for 30 mins.
- Analysis (LC-MS/MS):
 - Digest proteins with Trypsin.[\[1\]](#)[\[2\]](#)
 - Perform enrichment (if using a biotinylated variant) or analyze directly for the mass shift.[\[1\]](#)[\[2\]](#)
 - Mass Shift Calculation: The addition of Probe BEM-H (, MW ~289.[\[1\]](#)[\[2\]](#)) results in a specific mass adduct on Carbonylated residues (Aldehydes/Ketones).[\[1\]](#)[\[2\]](#)
 - Search Parameter: Look for variable modification: +271.0 Da (Probe Mass – H₂O).[\[1\]](#)[\[2\]](#)

Visualization: Mechanism & Workflow

Diagram 1: The "BEM" Pharmacophore Interaction Map

This diagram illustrates how the 3-Bromo-4-ethoxy-5-methoxy motif engages a theoretical kinase hinge region.[\[1\]](#)[\[2\]](#)



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Caption: Interaction map of Probe BEM-H within a theoretical kinase ATP-binding pocket, highlighting the halogen bonding and hydrophobic clamp mechanisms.[1][2]

Diagram 2: Chemoproteomic Workflow

The logic flow for using BEM-H to detect oxidative stress markers.



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Caption: Step-by-step workflow for profiling protein carbonylation using the nucleophilic reactivity of the BEM-H probe.

Data Summary & Expected Results

Parameter	Application	Expected Value / Observation	Notes
Solubility	General Use	Soluble in DMSO > 50 mM	Precipitates in aqueous buffer > 200 μ M without DMSO.[1][2]
(Affinity)	Kinase Screening	50 μ M – 500 μ M	Typical for fragment hits; requires optimization (growing).[1][2]
Mass Shift	Proteomics	+271.01 Da	Monoisotopic mass addition to target residue.[1][2]
Fluorescence	Metal Sensing	"Turn-On" (Blue/Green)	Only upon Schiff base formation with salicylaldehyde analogs + Mg ²⁺ .

Safety & Handling

- Toxicity: Benzohydrazides are potential monoamine oxidase (MAO) inhibitors.[1][2] Handle with care.
- Stability: The hydrazide group is sensitive to oxidation.[1][2] Store solid at -20°C under inert gas (Argon/Nitrogen). Prepare fresh solutions in DMSO immediately before use.[1][2]

References

- Benzohydrazide Pharmacophores in Drug Discovery
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 - Source: Der Pharma Chemica, 2016.[1][2]

- URL:[\[Link\]](#)^[1]^[2]^[5]
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 - Title: Molecular docking analysis of benzohydrazide derivatives at Mycobacterium tuberculosis enoyl acyl carrier reductase InhA protein.^[1]^[2]^[5]
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 - Title: Synthesis and Characterization of a Mg²⁺-Selective Probe Based on Benzoyl Hydrazine Deriv
 - Source: MDPI Molecules, 2021.^[1]^[2]
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